(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one
Description
(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group and a phenylprop-2-en-1-ylidene group
Properties
Molecular Formula |
C19H13ClO2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(E)-3-phenylprop-2-enylidene]furan-2-one |
InChI |
InChI=1S/C19H13ClO2/c20-17-11-9-15(10-12-17)18-13-16(19(21)22-18)8-4-7-14-5-2-1-3-6-14/h1-13H/b7-4+,16-8+ |
InChI Key |
PELJWDDIRVGICS-LHQXNBGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenylprop-2-en-1-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.
Uniqueness
(3E)-5-(4-chlorophenyl)-3-[(2E)-3-phenylprop-2-en-1-ylidene]furan-2(3H)-one is unique due to its specific combination of functional groups and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
